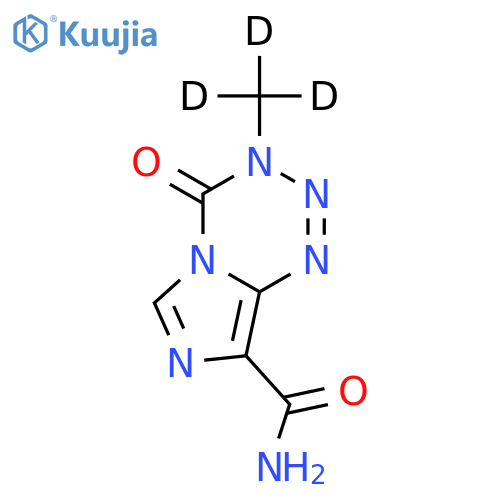Cas no 208107-14-6 (Temozolomide-d)

Temozolomide-d structure
商品名:Temozolomide-d
Temozolomide-d 化学的及び物理的性質
名前と識別子
-
- Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide,3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI)
- Temozolomide-d3
- 3-(Methyl-d3)-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide
- CTK8G3335
- FT-0674845
- Methazolastone-d3
- NSC 362856-d3
- Sch 52365-d3
- Temodal-d3
- Temodar-d3
- Temozolomide-d
- 208107-14-6
- AKOS030241752
- CS-0081694
- HY-17364S
- SCHEMBL10168201
- 4-oxo-3-(trideuteriomethyl)imidazo[5, 1-d][1, 2, 3, 5]tetrazine-8-carboxamide
- 4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- DTXSID70440717
- 3-(?H?)methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
- J-013639
- MS-23065
- DB-261610
- G13443
- 3-(2H3)methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- 3-((2)H?)METHYL-4-OXOIMIDAZO[4,3-D][1,2,3,5]TETRAZINE-8-CARBOXAMIDE
-
- インチ: InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
- InChIKey: BPEGJWRSRHCHSN-FIBGUPNXSA-N
- ほほえんだ: NC(C1N=CN2C(N(C([2H])([2H])[2H])N=NC=12)=O)=O
計算された属性
- せいみつぶんしりょう: 197.07405369g/mol
- どういたいしつりょう: 197.07405369g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 106Ų
じっけんとくせい
- 密度みつど: 2.004
- ゆうかいてん: 202-204°C
- ふってん: 526.592°C at 760 mmHg
- フラッシュポイント: 272.273°C
- 屈折率: 1.895
Temozolomide-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T017777-10mg |
Temozolomide-d3 |
208107-14-6 | 10mg |
$ 1654.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1239536-5mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | 99%D | 5mg |
$1915 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212996-1 mg |
Temozolomide-d3, |
208107-14-6 | 1mg |
¥2,256.00 | 2023-07-11 | ||
| MedChemExpress | HY-17364S-1mg |
Temozolomide-d |
208107-14-6 | 99.80% | 1mg |
¥3400 | 2024-07-19 | |
| A2B Chem LLC | AB18365-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$226.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1239536-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | 99%D | 1mg |
$765 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912080-1mg |
Temozolomide-d3 |
208107-14-6 | 98% | 1mg |
¥4,841.00 | 2022-08-31 | |
| 1PlusChem | 1P002JY5-1mg |
Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-(methyl-d3)-4-oxo- (9CI) |
208107-14-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$315.00 | 2025-02-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212996-1mg |
Temozolomide-d3, |
208107-14-6 | 1mg |
¥2256.00 | 2023-09-05 | ||
| TRC | T017777-1mg |
Temozolomide-d3 |
208107-14-6 | 1mg |
$ 219.00 | 2023-09-06 |
Temozolomide-d 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
208107-14-6 (Temozolomide-d) 関連製品
- 85622-93-1(Temozolomide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:208107-14-6)Temozolomide-d

清らかである:99%
はかる:1mg
価格 ($):426.0